Cas no 2229659-37-2 (4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one)

4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one
- 4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one
- EN300-1734175
- 2229659-37-2
-
- インチ: 1S/C12H13F2NO/c1-8(16)4-5-9-6-7-10(13)11(14)12(9)15(2)3/h4-7H,1-3H3/b5-4+
- InChIKey: XOWAILWJSCLIFJ-SNAWJCMRSA-N
- ほほえんだ: FC1=C(C=CC(/C=C/C(C)=O)=C1N(C)C)F
計算された属性
- せいみつぶんしりょう: 225.09652036g/mol
- どういたいしつりょう: 225.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 20.3Ų
4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734175-1.0g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1734175-2.5g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1734175-0.05g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1734175-0.5g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1734175-0.1g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1734175-0.25g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1734175-10.0g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1734175-5.0g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1734175-10g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1734175-5g |
4-[2-(dimethylamino)-3,4-difluorophenyl]but-3-en-2-one |
2229659-37-2 | 5g |
$4102.0 | 2023-09-20 |
4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2229659-37-2 and Product Name: 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one
The compound identified by the CAS number 2229659-37-2 and the product name 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of both fluorine atoms and a dimethylamino group in its molecular framework imparts distinct electronic and steric properties, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds that exhibit high selectivity and efficacy. The 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one molecule stands out in this context due to its ability to interact with biological targets in a highly specific manner. The fluorine substituents play a crucial role in modulating the compound's bioavailability and metabolic stability, while the dimethylamino group enhances its binding affinity to certain enzymes and receptors. These attributes make it an attractive scaffold for designing next-generation therapeutics.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Current research indicates that molecules with similar structural motifs can interact with neurotransmitter receptors, thereby influencing neural activity. The 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one has shown promise in preclinical studies as a modulator of serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The precise arrangement of atoms in this molecule allows it to selectively target these pathways without affecting other critical systems.
The synthesis of 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and fluorination techniques, are employed to construct the desired molecular framework. The use of high-performance analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for verifying the structural integrity of the compound at each stage of synthesis.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's properties. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a rational basis for designing derivatives with improved pharmacological profiles. These computational approaches complement experimental efforts by predicting potential drug candidates before they are synthesized, thereby saving time and resources.
The pharmacokinetic properties of 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one are another area of intense interest. Studies have demonstrated that the presence of fluorine atoms can significantly influence metabolic pathways, leading to prolonged half-life and increased bioavailability. This characteristic is particularly advantageous for drugs that require multiple daily dosing. Additionally, the dimethylamino group contributes to water solubility, which is critical for oral administration.
In conclusion, the compound with CAS No. 2229659-37-2 and the product name 4-2-(dimethylamino)-3,4-difluorophenylbut-3-en-2-one represents a significant breakthrough in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions facing society today.
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